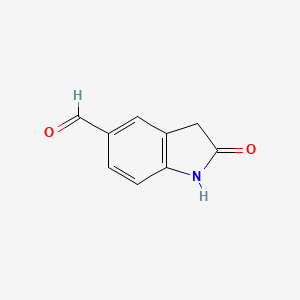

2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde

Overview

Description

“2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde” is a chemical compound that belongs to the indole family . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their broad range of chemical and biological properties . Various synthetic routes for indole and their derived products have been reported in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential .

Scientific Research Applications

1. Formation of Pyrimido(1,2-a)indoles

- Study Overview : Research by Suzdalev et al. (2013) investigated reactions involving isomers of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, leading to the formation of pyrimido[1,2-a]indole derivatives. These derivatives were analyzed using X-ray crystallography (Suzdalev, Den’kina, & Tkachev, 2013).

2. Indol-3-yl-carbaldehyde Oximes Reactions

- Study Overview : Malamidou-Xenikaki et al. (1997) explored the reactions of indol-3-yl-carbaldehyde oximes with electrophilic alkenes and alkynes. The study highlighted the generation of nitrones and their participation in Diels-Alder reactions (Malamidou-Xenikaki, Stampelos, Charalambis, & Karapostolou, 1997).

3. Isatin Benzoylhydrazone Studies

- Study Overview : Ali, Halim, and Ng (2005) analyzed the structure of isatin 3-benzoylhydrazone, a compound related to 2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde. They investigated its hydrogen-bonded chain structure through X-ray diffraction analysis (Ali, Halim, & Ng, 2005).

4. 2-Chloroindole-3-carbaldehyde Reactions

- Study Overview : Suzdalev et al. (2011) examined the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins, leading to the formation of tricyclic systems and subsequent reactions with secondary amines (Suzdalev, Den’kina, Borodkin, Tkachev, Kiskin, Kletsky, & Burov, 2011).

5. Antimicrobial Activity of Indole Semicarbazones

- Study Overview : Laxmi and Rajitha (2010) synthesized and evaluated the antimicrobial activities of a series of semicarbazone derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, highlighting their potential in antimicrobial applications (Laxmi & Rajitha, 2010).

6. Synthesis of Indole-Coumarin Hybrids for Anticancer Activity

- Study Overview : Kamath et al. (2015) focused on synthesizing indole-coumarin hybrids, including derivatives of 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes, for their potential anticancer activity and Bcl-2 docking studies (Kamath, Sunil, Ajees, Pai, & Das, 2015).

7. Green & Sustainable Nanocatalysed Synthetic Route

- Study Overview : Madan (2020) reported a green and sustainable nanocatalyzed synthetic route for the preparation of Knoevenagel condensed products of indole-3-carbaledehydes. This study emphasizes the environmental and economic benefits of this method (Madan, 2020).

Mechanism of Action

Target of Action

The primary targets of 2-Oxoindoline-5-carbaldehyde, also known as 2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde, are proteins involved in cellular apoptotic pathways . These include BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play a crucial role in the regulation of cell cycle and apoptosis, which are linked to normal cellular growth and death .

Mode of Action

2-Oxoindoline-5-carbaldehyde interacts with its targets, leading to notable cytotoxicity toward human cancer cell lines . The compound has been shown to activate procaspase-3 , a key enzyme regulating apoptosis responses . This interaction results in changes in the cell cycle and induces apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects the RAF/MEK/ERK signaling pathway, one of the best-characterized Ras pathways . This pathway promotes cell cycle progression and cell proliferation . Deregulation of this pathway with downstream effectors ERK1/2 constitutively active is involved in the oncogenesis of various human cancers .

Result of Action

The compound’s action results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis .

Biochemical Analysis

Biochemical Properties

2-Oxoindoline-5-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of oxindole carboxamides, which have shown inhibitory activity against the RNA dependent RNA-polymerase (RdRp) activity of the Dengue virus . The nature of these interactions often involves binding at the molecular level, leading to changes in the function of the target biomolecule .

Cellular Effects

The effects of 2-Oxoindoline-5-carbaldehyde on cells are largely dependent on the specific biochemical reactions it is involved in. For instance, in the context of dengue virus inhibition, this compound can influence cell function by inhibiting the replication of the virus . It may also impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects would depend on the exact biochemical context .

Molecular Mechanism

The molecular mechanism of action of 2-Oxoindoline-5-carbaldehyde is complex and multifaceted. In the context of dengue virus inhibition, this compound acts by binding to the RdRp enzyme, thereby inhibiting its function and preventing the replication of the virus . This involves specific binding interactions with the enzyme, potentially including both inhibition and activation effects .

Temporal Effects in Laboratory Settings

The effects of 2-Oxoindoline-5-carbaldehyde can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 2-Oxoindoline-5-carbaldehyde can vary with different dosages in animal models. Studies on similar compounds have shown threshold effects, as well as toxic or adverse effects at high doses

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,5H,4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTJDKSTSDEZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256484 | |

| Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-62-4 | |

| Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612487-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)